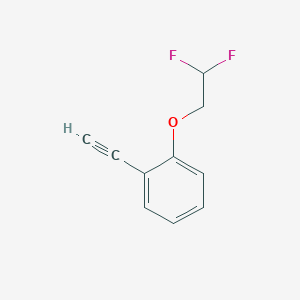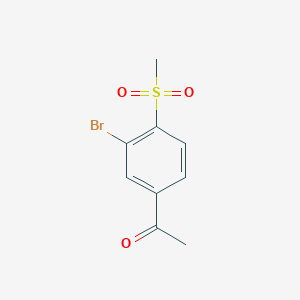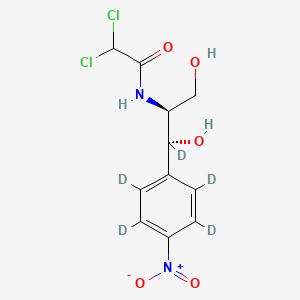![molecular formula C16H14N4 B13436236 (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is a chiral compound with a complex structure that includes an aminoethyl group, a phenyl ring, and a benzoimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-benzoimidazole-6-carbonitrile with an appropriate chiral amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
作用機序
The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
類似化合物との比較
Similar Compounds
(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-Phenyl-1H-benzoimidazole-6-carbonitrile: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(1-Aminoethyl)-1H-benzo[D]imidazole-6-carbonitrile: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
分子式 |
C16H14N4 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1 |
InChIキー |
WWZLYSBJNRDGFZ-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
正規SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


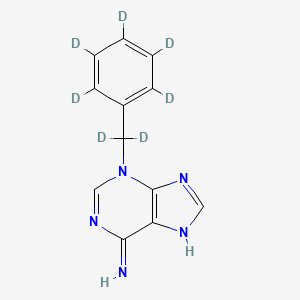
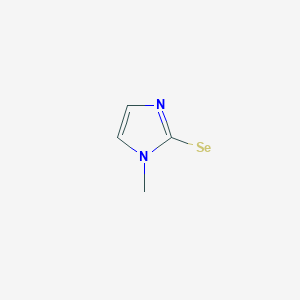
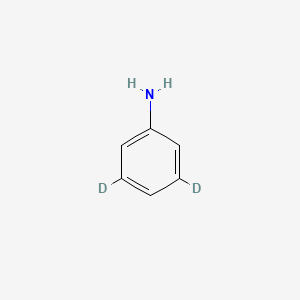
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
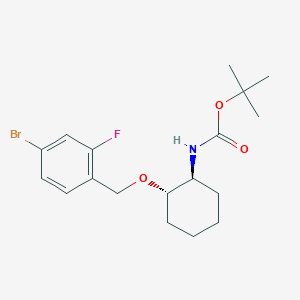
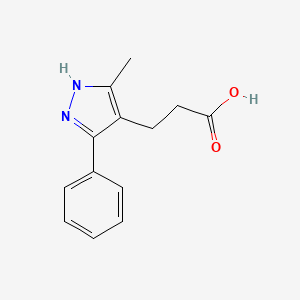
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)
